molecular formula C84H118N24O21S2 B605907 Balixafortide CAS No. 1051366-32-5

Balixafortide

Cat. No.: B605907
CAS No.: 1051366-32-5
M. Wt: 1864.1 g/mol
InChI Key: OYWQJZAVFWOOBF-WBMPNIIXSA-N
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Mechanism of Action

Target of Action

Balixafortide, also known as POL6326, is a potent, selective antagonist of the chemokine receptor CXCR4 . The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor that regulates both cancer and immune system cells .

Mode of Action

This compound interacts with its primary target, CXCR4, by binding to it with high affinity . This binding inhibits the interaction between CXCR4 and its natural ligand, stromal cell-derived factor-1α (SDF-1α), disrupting the signaling pathways that promote cancer cell proliferation, survival, and migration .

Biochemical Pathways

The CXCR4/SDF-1α axis plays a crucial role in the homing and retention of hematopoietic stem cells in the bone marrow. By antagonizing CXCR4, this compound disrupts this axis, leading to the mobilization of these cells into the peripheral blood . In the context of cancer, the CXCR4/SDF-1α axis is often hijacked by tumor cells to promote growth, survival, and metastasis. Therefore, blocking this pathway with this compound can have anti-tumor effects .

Result of Action

The molecular and cellular effects of this compound’s action include inhibition of angiogenesis and metastasis, activation of immunosurveillance, and chemo-sensitization . In clinical trials, this compound has shown encouraging safety and efficacy data when used in combination with eribulin in patients with human epidermal growth factor receptor 2 negative (HER2-) metastatic breast cancer .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the level of CXCR4 expression in tumor cells can impact the effectiveness of this compound. High CXCR4 levels correlate with aggressive metastatic phenotypes and poor prognosis in breast cancer . Additionally, the presence of other medications, such as eribulin or paclitaxel, can also influence the action of this compound . .

Preparation Methods

Balixafortide is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial production methods for this compound would likely involve scaling up the SPPS process, optimizing reaction conditions to maximize yield and purity, and ensuring compliance with Good Manufacturing Practices (GMP) to produce pharmaceutical-grade material.

Chemical Reactions Analysis

Balixafortide undergoes various chemical reactions, primarily involving its peptide bonds and functional groups. Some of the key reactions include:

    Oxidation: this compound can undergo oxidation reactions, particularly at its methionine residues, which can be catalyzed by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can occur at disulfide bonds within the peptide, typically using reducing agents like dithiothreitol (DTT).

    Substitution: Substitution reactions can take place at specific amino acid residues, allowing for the modification of the peptide’s properties.

Common reagents and conditions used in these reactions include mild oxidizing or reducing agents, appropriate solvents, and controlled temperatures to ensure the stability of the peptide. The major products formed from these reactions are typically modified versions of this compound with altered functional groups or peptide bonds .

Scientific Research Applications

Balixafortide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Balixafortide is unique among CXCR4 antagonists due to its high selectivity and potency. Similar compounds include:

This compound’s uniqueness lies in its cyclic peptide structure, which provides enhanced stability and selectivity compared to other CXCR4 antagonists .

Properties

IUPAC Name

3-[(1R,4S,7S,10S,16S,22R,25S,28S,31S,34R,37S,40S,43S,46R,52S,55S)-25-(4-aminobutyl)-43-(2-aminoethyl)-40-(3-carbamimidamidopropyl)-55-(hydroxymethyl)-10,31,37-tris[(4-hydroxyphenyl)methyl]-7-(1H-imidazol-5-ylmethyl)-4,52-dimethyl-3,8,11,17,23,26,29,32,35,38,39,42,45,51,54,57-hexadecaoxo-59,60-dithia-2,5,6,9,12,18,24,27,30,33,36,41,44,50,53,56-hexadecazapentacyclo[32.23.4.012,16.018,22.046,50]henhexacontan-28-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C84H118N24O21S2/c1-44-70(116)102-62-41-130-131-42-63(77(123)98-57(35-46-14-20-50(110)21-15-46)69(115)68(114)53(10-5-31-91-84(88)89)94-73(119)56(28-30-86)97-79(125)64-11-6-32-106(64)81(127)45(2)93-76(122)61(40-109)101-78(62)124)103-74(120)58(36-47-16-22-51(111)23-17-47)99-72(118)55(26-27-67(87)113)95-71(117)54(9-3-4-29-85)96-80(126)65-12-7-33-107(65)83(129)66-13-8-34-108(66)82(128)60(37-48-18-24-52(112)25-19-48)100-75(121)59(105-104-44)38-49-39-90-43-92-49/h14-25,39,43-45,53-66,104-105,109-112H,3-13,26-38,40-42,85-86H2,1-2H3,(H2,87,113)(H,90,92)(H,93,122)(H,94,119)(H,95,117)(H,96,126)(H,97,125)(H,98,123)(H,99,118)(H,100,121)(H,101,124)(H,102,116)(H,103,120)(H4,88,89,91)/t44-,45-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWQJZAVFWOOBF-WBMPNIIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)C(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(NC(=O)C(NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]3CCCN3C(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)C)CCN)CCCNC(=N)N)CC4=CC=C(C=C4)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@@H](NC(=O)[C@@H](NN1)CC7=CN=CN7)CC8=CC=C(C=C8)O)CCCCN)CCC(=O)N)CC9=CC=C(C=C9)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C84H118N24O21S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1864.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051366-32-5
Record name Balixafortide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1051366325
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balixafortide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15370
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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